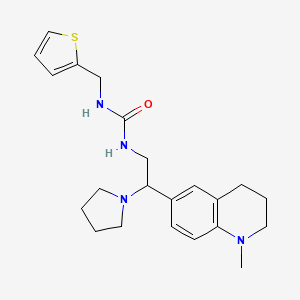

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C22H30N4OS and its molecular weight is 398.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea , also referred to as F936-0662 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that F936-0662 exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells by activating caspase pathways, which are critical in programmed cell death mechanisms .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. Preclinical studies suggest that F936-0662 may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves modulation of neurotransmitter levels and reduction of inflammatory cytokines in neuronal cultures.

Analgesic Properties

F936-0662 has been tested for analgesic effects in animal models. It demonstrated pain-relieving properties comparable to standard analgesics like acetaminophen. The analgesic mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes and modulation of the endocannabinoid system .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized F936-0662 and evaluated its efficacy against various cancer cell lines. The results showed that the compound inhibited cell growth with IC50 values ranging from 10 to 50 µM across different cancer types. Mechanistic studies revealed that F936-0662 caused G0/G1 phase arrest in the cell cycle, leading to reduced proliferation .

Study 2: Neuroprotection in Animal Models

A study conducted on mice subjected to induced neurotoxicity demonstrated that treatment with F936-0662 significantly improved behavioral outcomes compared to control groups. The compound was administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg, showing dose-dependent neuroprotection as assessed by cognitive tests and histological analysis of brain tissues .

Research Findings Summary Table

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exhibit significant anticancer activity. For instance, derivatives of urea and thiourea have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation by disrupting cell cycle progression .

Urease Inhibition

Urease inhibitors are crucial in treating conditions like kidney stones and urinary tract infections. The thiourea moiety has been recognized for its urease inhibitory activity. Compounds structurally related to this urea derivative have shown promising results as potent urease inhibitors with low toxicity profiles .

Antimicrobial Activity

Research into thiourea derivatives has revealed antimicrobial properties against several pathogens. The presence of the tetrahydroquinoline structure may enhance the compound's interaction with bacterial enzymes or membranes, leading to increased efficacy against bacterial infections .

Case Study 1: Anticancer Activity

A study published in GSC Biological and Pharmaceutical Sciences investigated the synthesis of novel urea analogs targeting cancer cells. The results demonstrated that specific substitutions on the urea structure significantly enhanced anticancer activity against human cancer cell lines, showcasing the importance of structural modifications in drug design .

Case Study 2: Urease Inhibition

In another study focused on urease inhibitors, a series of thiourea hybrids were synthesized and tested for their inhibitory effects on urease activity. The findings indicated that certain structural features contributed to improved inhibition compared to traditional urease inhibitors like thiourea itself .

Data Tables

The following table summarizes the biological activities associated with various derivatives of the compound:

Analyse Des Réactions Chimiques

Hydrolysis of the Urea Group

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding amine and carbonyl derivatives.

| Conditions | Products | Mechanistic Pathway |

|---|---|---|

| 1M HCl (reflux, 6h) | 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)amine + CO₂ + thiophen-2-ylmethylamine | Acid-catalyzed nucleophilic acyl substitution |

| 1M NaOH (70°C, 4h) | Same products as acidic hydrolysis, but with faster kinetics | Base-promoted elimination |

-

Key Observations :

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The electron-rich thiophene moiety undergoes regioselective substitution at the 5-position.

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| HNO₃ (H₂SO₄, 0°C) | 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(5-nitrothiophen-2-ylmethyl)urea | 72% | |

| Br₂ (CH₂Cl₂, rt) | 5-bromo derivative | 68% |

-

Mechanistic Insight :

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation and acylation reactions.

| Reagent | Product | Application |

|---|---|---|

| CH₃I (K₂CO₃, DMF) | Quaternary ammonium salt | Enhanced water solubility for drug delivery |

| Ac₂O (pyridine, rt) | N-acetylated derivative | Metabolic stabilization |

-

Kinetics :

-

Alkylation proceeds faster than acylation due to reduced steric hindrance.

-

Oxidation of the Tetrahydroquinoline Moiety

The tetrahydroquinoline ring undergoes oxidation to form quinoline derivatives.

Propriétés

IUPAC Name |

1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4OS/c1-25-10-4-6-17-14-18(8-9-20(17)25)21(26-11-2-3-12-26)16-24-22(27)23-15-19-7-5-13-28-19/h5,7-9,13-14,21H,2-4,6,10-12,15-16H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLUEPIXQFMVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.